1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The trifluoromethyl group (CF3) and nitro group (NO2) are common functional groups in organic chemistry.
Synthesis Analysis
Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of a similar compound, 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid, has been reported . It’s a solid compound with a molecular weight of 249.15 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid, have been reported. It’s a solid compound with a melting point of 146 - 148°C .Scientific Research Applications
Chemical Synthesis and Derivative Formation
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized and converted into various forms for potential applications. For instance, the acid was transformed into acid chloride form and reacted with nucleophiles to produce esters, pyrazolopiridazinone derivatives, amides, carbo-urea derivatives, and nitrile compounds. These synthesized molecules were subjected to antibacterial activity tests to explore their potential as reagents. Particularly, a compound with a nitro group exhibited significant antibacterial activity against Gram-positive bacteria, underscoring the importance of functional groups in antibacterial properties (Hacialioğlu et al., 2019).
Structural Diversity in Metal Complexes
Phenyl substituted pyrazole carboxylic acids, closely related to the compound , have been used to prepare metal complexes exhibiting diverse structural frameworks ranging from 0D to 3D. These complexes displayed unique hydrogen bonding and aromatic π–π stacking interactions, extending into 2D or 3D supramolecular networks. Some complexes featured helical chains and displayed thermal stability and photophysical properties, indicating potential applications in materials science and coordination chemistry (Gong et al., 2011).
Potentiation of Antibacterial Activities
Compounds derived from pyrazole carboxylic acids have exhibited antibacterial properties, particularly against Pseudomonas aeruginosa, with certain derivatives showing enhanced potency due to specific functional groups. Structure-activity relationship (SAR) studies emphasized the role of functional groups in determining bacterial activity, suggesting the potential of these compounds in developing antibacterial agents (Kerru et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target the respiratory system .
Mode of Action
It’s worth noting that the trifluoromethyl group is often used in medicinal chemistry due to its ability to enhance the biological activity of a compound .
Biochemical Pathways
Compounds with similar structures have been known to inhibit cytochrome p450 enzymes , which play a crucial role in the metabolism of drugs and other xenobiotics.
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability of a compound, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit anti-inflammatory and antitumor activities .
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFOVIPYYDQFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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